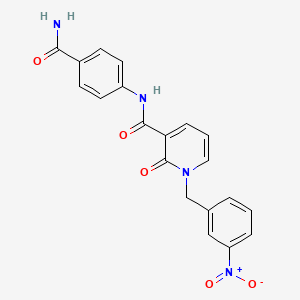![molecular formula C18H19N3O6S B3015016 methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-37-6](/img/structure/B3015016.png)
methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 3-position, forming methyl 3-nitrobenzoate.
Sulfonylation: The nitrobenzoate is then reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine, to form the benzenesulfonyl derivative.
Piperazine Introduction: Finally, the benzenesulfonyl derivative is reacted with piperazine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The piperazine ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Applications De Recherche Scientifique
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems. The piperazine ring can interact with neurotransmitter receptors, influencing their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(piperazin-1-yl)benzoate: Lacks the benzenesulfonyl and nitro groups, making it less versatile in terms of chemical reactivity.
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group, affecting its solubility and reactivity.
N-(4-(Benzenesulfonyl)piperazin-1-yl)acetamide: Contains an acetamide group, which alters its biological activity and chemical properties.
Uniqueness
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate is unique due to the combination of the benzenesulfonyl, piperazine, and nitrobenzoate moieties
Propriétés
IUPAC Name |
methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-18(22)14-7-8-16(17(13-14)21(23)24)19-9-11-20(12-10-19)28(25,26)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRZQULVLRGVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3014933.png)
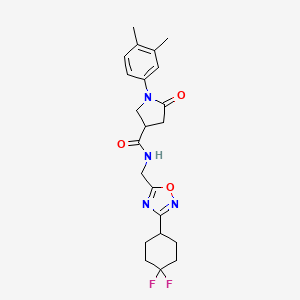
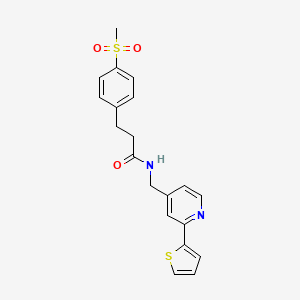

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3014940.png)
![3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3014943.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3014947.png)
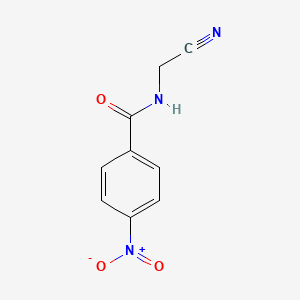


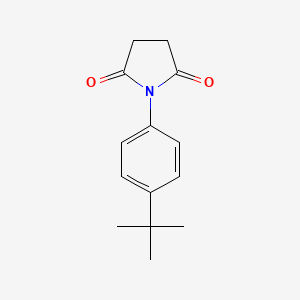
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one](/img/structure/B3014954.png)
